molecular formula C10H22Cl2N2 B11871277 1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride

1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride

Cat. No.: B11871277
M. Wt: 241.20 g/mol
InChI Key: ZOLUKYOPRUOUAA-UHFFFAOYSA-N
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Description

1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. Common synthetic routes include:

    Cyclization Reactions: Starting from linear precursors, cyclization reactions are employed to form the spirocyclic core.

    Amine Introduction:

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and amine introduction processes, optimized for yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, alkyl halides.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with modified hydrogen content.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Comparison: 1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride stands out due to its unique spirocyclic structure and the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers unique binding properties and synthetic versatility, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

1-methyl-1-azaspiro[4.5]decan-8-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-12-8-2-5-10(12)6-3-9(11)4-7-10;;/h9H,2-8,11H2,1H3;2*1H

InChI Key

ZOLUKYOPRUOUAA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCC(CC2)N.Cl.Cl

Origin of Product

United States

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